2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a purine core substituted with fluorophenyl groups, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable purine derivative under controlled conditions. The reaction is often catalyzed by acidic or basic reagents to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is designed to ensure consistent quality and scalability. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound’s unique properties are investigated for applications in material science, such as developing new polymers or coatings.
Mechanism of Action
The mechanism by which 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,9-bis(4-methoxystyryl)-1,10-phenanthroline: Known for its luminescent properties and applications in light-emitting devices.
2,9-bis(4-methylthiostyryl)-1,10-phenanthroline: Used in photocatalysis and luminescence sensing.
2,9-bis(4-diethylaminostyryl)-1,10-phenanthroline: Exhibits unique photophysical properties, making it suitable for various optical applications.
Uniqueness
What sets 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its combination of a purine core with fluorophenyl groups. This structural arrangement imparts unique electronic and steric properties, enhancing its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2,9-bis(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRVULQNMQUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.